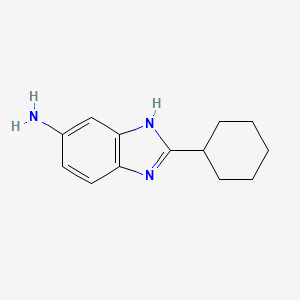

2-Cyclohexyl-1H-benzoimidazol-5-ylamine

Beschreibung

2-Cyclohexyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a cyclohexyl substituent at position 2 and an amine group at position 5 of the fused bicyclic aromatic system. Benzimidazole derivatives are widely studied for their pharmacological relevance, including applications in antihypertensive, antiviral, and anticancer therapies, driven by their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Eigenschaften

IUPAC Name |

2-cyclohexyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKLDGPQFIVCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-1H-benzoimidazol-5-ylamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those with antimicrobial, anticancer, and antiviral activities.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials.

Industry: The compound is used in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring system allows the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound can also interact with DNA and RNA, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Cyclohexyl-1H-benzoimidazol-5-ylamine and related compounds:

Key Observations:

- Cyclohexyl vs. Methyl Substituents : The cyclohexyl group in this compound introduces greater steric bulk and lipophilicity compared to methyl-substituted analogs like 2-Methyl-1H-benzoimidazol-5-amine hydrochloride. This may enhance membrane permeability but reduce aqueous solubility .

- Salt Forms : The dihydrochloride salt of 1H-Benzoimidazol-5-ylamine () demonstrates how protonation of the amine group improves solubility, a strategy applicable to 2-Cyclohexyl derivatives for pharmaceutical formulations .

Biologische Aktivität

2-Cyclohexyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in treating various diseases, including cancer and infections, due to its ability to interact with specific molecular targets such as enzymes and receptors.

The molecular formula of this compound is C13H17N3. It features a benzimidazole ring system that contributes to its biological activity by allowing binding to active sites of enzymes, thus inhibiting their function. The cyclohexyl group enhances the compound's lipophilicity, improving its bioavailability and ability to permeate cell membranes .

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound inhibits various enzymes, leading to reduced activity in biological pathways. This inhibition can induce antimicrobial and anticancer effects.

- Protein-Ligand Interactions : It interacts with proteins, potentially altering their activity and stability, which is crucial for developing therapeutic agents.

- Nucleic Acid Interaction : There is evidence suggesting that it may bind to DNA and RNA, affecting their functions and stability .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- In vitro Studies : Testing against different cancer cell lines has shown that it can induce apoptosis and inhibit cell proliferation. For instance, it has displayed significant cytotoxicity against human leukemia cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It shows effectiveness against various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 10 | |

| S. aureus | 15 |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effectiveness of this compound against breast cancer cells (MCF7). The results indicated that the compound significantly reduced cell viability through apoptosis induction, with an IC50 value of 3.8 µM.

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial properties, researchers tested the compound against E. coli and S. aureus. The results showed that it inhibited both bacterial strains effectively, suggesting potential use as an antibacterial agent.

Comparison with Similar Compounds

This compound can be compared with other benzimidazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1-Cyclohexyl-1H-benzoimidazol-5-ylamine | Anti-inflammatory | Nucleophilic substitution potential |

| 2-Benzyl-1H-benzoimidazol-5-ylamine | Antiviral | Stronger interaction with viral proteins |

| 2-Methyl-1H-benzoimidazol-5-ylamine | Anticancer | Lower lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.